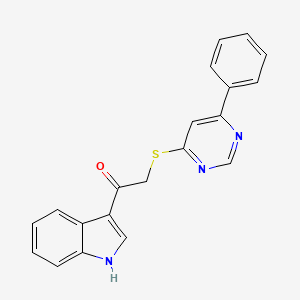![molecular formula C19H13F3N4O2 B7832371 2-[5-amino-3-oxo-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7832371.png)
2-[5-amino-3-oxo-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-4-yl]-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Identifier (CID) 16876636 is a chemical substance with specific properties and applications. This compound is utilized in various scientific fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[5-amino-3-oxo-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of specialized reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes that ensure cost-effectiveness and efficiency. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-3-oxo-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-4-yl]-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-[5-amino-3-oxo-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-4-yl]-1H-quinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on cellular processes and biochemical pathways.
Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.
Industry: this compound is used in industrial processes for the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-amino-3-oxo-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Properties
IUPAC Name |
2-[5-amino-3-oxo-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-4-yl]-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O2/c20-19(21,22)10-4-3-5-11(8-10)26-9-14(27)15(16(26)23)17-24-13-7-2-1-6-12(13)18(28)25-17/h1-8H,9,23H2,(H,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVPLHFTPRULOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=CC=CC(=C2)C(F)(F)F)N)C3=NC(=O)C4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=CC=CC(=C2)C(F)(F)F)N)C3=NC(=O)C4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethanone, 1-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]-](/img/structure/B7832291.png)



![2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]-1-[4-(PROPAN-2-YL)PHENYL]ETHAN-1-ONE](/img/structure/B7832316.png)
![N-[4-[2-(6-methylpyrimidin-4-yl)sulfanylacetyl]phenyl]acetamide](/img/structure/B7832317.png)
![N-{4-[2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETYL]PHENYL}ACETAMIDE](/img/structure/B7832325.png)
![1-{[1,1'-BIPHENYL]-4-YL}-2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B7832328.png)
![1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B7832329.png)


![1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}butan-1-ol](/img/structure/B7832358.png)
![N-(3-ACETYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE](/img/structure/B7832368.png)
![N-(4-acetylphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B7832378.png)
